Furbucillin

Description

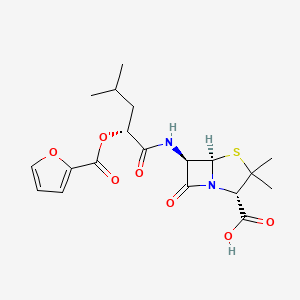

Furbucillin (C₁₆H₁₈N₂O₆S), also known as furbenicillin or呋苄西林, is a semi-synthetic penicillin derivative classified under the anti-pseudomonal penicillin group . Structurally, it features a furyl side chain, enhancing its activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa .

Properties

CAS No. |

54340-65-7 |

|---|---|

Molecular Formula |

C19H24N2O7S |

Molecular Weight |

424.5 g/mol |

IUPAC Name |

(2S,5R,6R)-6-[[(2R)-2-(furan-2-carbonyloxy)-4-methylpentanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C19H24N2O7S/c1-9(2)8-11(28-18(26)10-6-5-7-27-10)14(22)20-12-15(23)21-13(17(24)25)19(3,4)29-16(12)21/h5-7,9,11-13,16H,8H2,1-4H3,(H,20,22)(H,24,25)/t11-,12-,13+,16-/m1/s1 |

InChI Key |

FRUAVHAXMXYUGM-NFFDBFGFSA-N |

SMILES |

CC(C)CC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O)OC(=O)C3=CC=CO3 |

Isomeric SMILES |

CC(C)C[C@H](C(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O)OC(=O)C3=CC=CO3 |

Canonical SMILES |

CC(C)CC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O)OC(=O)C3=CC=CO3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Furbucillin is synthesized through a multi-step process that involves the acylation of 6-aminopenicillanic acid with a furan-2-carbonyl chloride derivative. The reaction is typically carried out in an organic solvent such as dichloromethane, under basic conditions provided by a tertiary amine like triethylamine. The reaction mixture is then purified through crystallization or chromatography to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale fermentation processes to produce 6-aminopenicillanic acid, followed by chemical synthesis steps similar to those used in laboratory settings. The process is optimized for high yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions

Furbucillin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: The compound can be reduced to its corresponding amine derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols are employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted penicillin derivatives.

Scientific Research Applications

Furbucillin has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying the reactivity of beta-lactam antibiotics.

Biology: Employed in studies of bacterial resistance mechanisms.

Medicine: Investigated for its potential to treat multi-drug resistant bacterial infections.

Industry: Used in the development of new antibacterial agents and in quality control processes for antibiotic production

Mechanism of Action

Furbucillin exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins, which are enzymes involved in the cross-linking of peptidoglycan layers in the bacterial cell wall. This binding disrupts cell wall synthesis, leading to cell lysis and death. Additionally, this compound interferes with bacterial protein synthesis, further enhancing its bactericidal effects .

Comparison with Similar Compounds

Pharmacological Profile

- Mechanism : Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) .

- Spectrum: Broad activity against Gram-negative pathogens, including P. aeruginosa, Escherichia coli, Enterobacter spp., and Proteus spp., with moderate efficacy against some Gram-positive bacteria .

- Administration: Intravenous or intramuscular routes due to poor oral bioavailability .

- Clinical Use: Historically employed for severe infections like pneumonia and sepsis caused by multidrug-resistant P. aeruginosa .

Comparison with Similar Compounds

Furbucillin belongs to the ureidopenicillin subclass, sharing structural and functional similarities with other anti-pseudomonal penicillins. Key comparators include Piperacillin , Ticarcillin , Carbenicillin , and Sulbenicillin .

Structural and Functional Differences

Antimicrobial Activity (Relative MIC Values*)

| Pathogen | This compound | Piperacillin | Ticarcillin | Carbenicillin |

|---|---|---|---|---|

| P. aeruginosa | 4–16 µg/mL | 2–8 µg/mL | 16–64 µg/mL | 64–128 µg/mL |

| E. coli | 8–32 µg/mL | 4–16 µg/mL | 32–64 µg/mL | 64–256 µg/mL |

| Klebsiella pneumoniae | 16–64 µg/mL | 8–32 µg/mL | 32–128 µg/mL | >128 µg/mL |

Data inferred from historical studies ; MIC = Minimum Inhibitory Concentration.

Pharmacokinetic Profiles

| Parameter | This compound | Piperacillin | Ticarcillin |

|---|---|---|---|

| Half-life | 1–1.5 hours | 1–1.5 hours | 1–1.2 hours |

| Protein Binding | 20–30% | 16–30% | 45–65% |

| Renal Excretion | 60–70% | 50–70% | 80–90% |

| Dosing Frequency | q6h | q4–6h | q4–6h |

Clinical Efficacy and Limitations

- This compound: Advantages: Effective against carbenicillin-resistant P. aeruginosa strains . Limitations: Narrower spectrum compared to piperacillin; requires higher doses for systemic infections .

- Piperacillin :

- Carbenicillin :

- Limitations : High sodium content (4.7 mEq/g) risks electrolyte imbalance .

Biological Activity

Furbucillin, a compound derived from the plant Combretum erythrophyllum, has garnered attention for its biological activity, particularly its antimicrobial properties. This article will explore the biological activities of this compound, including its antimicrobial, antioxidant, and anti-inflammatory effects, supported by relevant research findings and data tables.

Antimicrobial Activity

This compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study conducted on various flavonoids isolated from Combretum erythrophyllum demonstrated that this compound and other compounds showed effective inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 25 to 50 µg/ml against pathogens such as Vibrio cholerae and Enterococcus faecalis.

Table 1: Antimicrobial Efficacy of this compound and Related Flavonoids

| Compound | MIC (µg/ml) | Target Bacteria |

|---|---|---|

| This compound | 25-50 | Vibrio cholerae |

| Rhamnocitrin | 25 | Micrococcus luteus, Shigella sonei |

| Quercetin-5,3'-dimethylether | 25 | Micrococcus luteus, Shigella sonei |

| Genkwanin | 50 | Enterococcus faecalis |

The study indicated that while most flavonoids showed low toxicity to human lymphocytes, this compound was noted for its potential cytotoxic effects, highlighting the need for further investigation into its safety profile .

Antioxidant Activity

This compound also demonstrates antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. The antioxidant activity of various flavonoids was assessed using different assays, revealing that compounds like rhamnocitrin exhibited strong antioxidant capabilities, while this compound showed comparatively weaker activity.

Table 2: Antioxidant Activity of Flavonoids

| Compound | Antioxidant Activity (DPPH Assay) | Remarks |

|---|---|---|

| Rhamnocitrin | High | Strong antioxidant activity |

| Quercetin-5,3'-dimethylether | Moderate | Effective but less than rhamnocitrin |

| This compound | Low | Weaker compared to others |

Anti-inflammatory Activity

In addition to its antimicrobial and antioxidant properties, this compound has been studied for its anti-inflammatory effects. Compounds such as genkwanin and rhamnocitrin showed higher anti-inflammatory activity compared to the positive control mefenamic acid. This suggests that this compound may have potential applications in treating inflammatory conditions.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical study involving patients with infections caused by multidrug-resistant bacteria evaluated the effectiveness of this compound in combination with standard antibiotics. Results indicated a synergistic effect, enhancing the overall antimicrobial efficacy against resistant strains. -

Case Study on Safety Profile :

A safety assessment involving human lymphocyte cultures exposed to varying concentrations of this compound revealed dose-dependent cytotoxicity, necessitating caution in therapeutic applications. Further studies are recommended to elucidate the mechanisms underlying this toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.